

# Application Notes and Protocols for the Reduction of 3,4-Dimethoxyphenylacetone

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## Compound of Interest

Compound Name: 3,4-Dimethoxyphenylacetone

Cat. No.: B057033

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This document provides detailed experimental procedures for the reduction of **3,4-Dimethoxyphenylacetone** to its corresponding alcohol, 1-(3,4-dimethoxyphenyl)propan-2-ol, or its corresponding amine, 3,4-dimethoxyamphetamine. Two primary methods are detailed: metal hydride reduction using sodium borohydride for the synthesis of the alcohol, and catalytic hydrogenation using Raney Nickel for the synthesis of both the alcohol and the amine.

## Data Presentation

The following table summarizes the quantitative data for the described reduction methods.

Method	Reagent/Catalyst	Substrate	Product	Solvent	Temperature (°C)	Pressure (bar)	Reaction Time (h)	Yield (%)
Metal Hydride Reduction	Sodium Borohydride (NaBH <sub>4</sub> )	3,4-Dimethoxyphenylacetone	1-(3,4-dimethoxyphenyl)propan-2-ol	Methanol or Ethanol	0 to RT	Ambient	1 - 4	>90 (est.)
Catalytic Hydrogenation	Raney Nickel	3,4-Dimethoxyphenylacetone	1-(3,4-dimethoxyphenyl)propan-2-ol	Aqueous Medium	50 - 100	5 - 10	~7	~98.5
Reductive Amination	Raney Nickel / H <sub>2</sub> / NH <sub>3</sub>	3,4-Dimethoxyphenylacetone	3,4-Dimethoxyamphetamine	Ethanol	RT	~3.4 (50 psig)	~24	~60

## Experimental Protocols

### Metal Hydride Reduction of 3,4-Dimethoxyphenylacetone to 1-(3,4-dimethoxyphenyl)propan-2-ol

This protocol details the reduction of the ketone functionality to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.<sup>[1]</sup>

Materials:

- 3,4-Dimethoxyphenylacetone
- Sodium Borohydride (NaBH<sub>4</sub>)

- Methanol (or Ethanol)
- Deionized Water
- Hydrochloric Acid (1 M)
- Dichloromethane (or Ethyl Acetate)
- Anhydrous Sodium Sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve **3,4-Dimethoxyphenylacetone** (1 equivalent) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath with continuous stirring.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution.<sup>[2]</sup> Control the rate of addition to maintain the temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).<sup>[2]</sup>
- **Quenching:** Carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is acidic and gas evolution ceases.
- **Extraction:** Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with

dichloromethane.[3]

- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3,4-dimethoxyphenyl)propan-2-ol.
- **Purification (Optional):** The crude product can be purified by column chromatography on silica gel if necessary.

## Catalytic Hydrogenation of 3,4-Dimethoxyphenylacetone to 1-(3,4-dimethoxyphenyl)propan-2-ol

This method employs catalytic hydrogenation with Raney Nickel to achieve the reduction. This procedure is adapted from the reduction of a structurally similar compound, 3,4-dimethoxyacetophenone.[4]

Materials:

- **3,4-Dimethoxyphenylacetone**
- Raney Nickel (activated)
- Water (or other protic solvent)
- Hydrogenation apparatus (e.g., Parr shaker)
- Filtration apparatus

Procedure:

- **Catalyst Preparation:** Prepare active Raney Nickel catalyst according to established procedures or use a commercially available, pre-activated catalyst.
- **Reaction Setup:** In a suitable pressure vessel, suspend **3,4-Dimethoxyphenylacetone** (1 equivalent) and the Raney Nickel catalyst (0.05-0.5 parts by mass) in an aqueous medium.  
[4]

- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 5-10 bar with hydrogen and heat the mixture to 50-100 °C with vigorous stirring.[4]
- Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 7 hours.
- Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the catalyst from the reaction mixture.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(3,4-dimethoxyphenyl)propan-2-ol. The product is often of high purity and may not require further purification.

## Reductive Amination of 3,4-Dimethoxyphenylacetone to 3,4-Dimethoxyamphetamine

This protocol describes the conversion of the ketone to a primary amine via reductive amination using Raney Nickel and ammonia.

Materials:

- **3,4-Dimethoxyphenylacetone**
- Raney Nickel (activated)
- Anhydrous Ammonia
- Ethanol
- Hydrogen Gas
- Hydrogenation apparatus (e.g., Parr shaker)

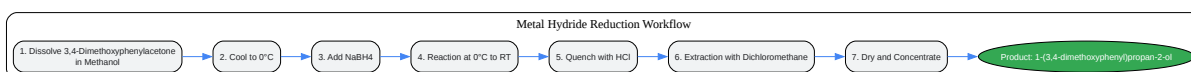
Procedure:

- Imine Formation and Reduction: In a pressure vessel, combine **3,4-Dimethoxyphenylacetone**, ethanol, and activated Raney Nickel. Cool the mixture and saturate with anhydrous ammonia.

- Hydrogenation: Seal the vessel and purge with hydrogen. Pressurize to approximately 3.4 bar (50 psig) with hydrogen and shake at room temperature.
- Reaction Monitoring: The reaction is typically complete within 24 hours, as indicated by the cessation of hydrogen uptake.
- Work-up: Carefully vent the excess hydrogen and ammonia. Filter the catalyst from the reaction mixture.
- Isolation: Acidify the filtrate with a suitable acid (e.g., HCl in ethanol) to precipitate the amine salt. The salt can be collected by filtration and recrystallized if necessary. The free amine can be obtained by neutralization and extraction.

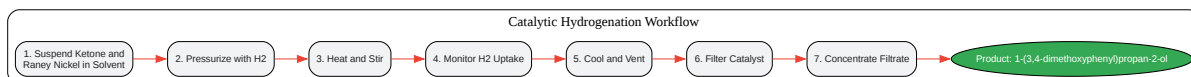
## Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described reduction procedures.



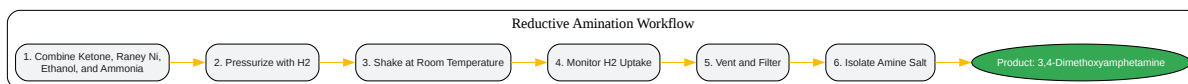
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### Metal Hydride Reduction Workflow



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### Catalytic Hydrogenation Workflow



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### Reductive Amination Workflow

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